
2,4-Diethylbenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethylbenzenethiol is an organic compound belonging to the class of aromatic thiols. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, along with a thiol group (-SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzenethiol typically involves the alkylation of benzene with ethyl halides in the presence of a catalyst, followed by thiolation. The reaction conditions often include:
Catalysts: Aluminum chloride (AlCl3) or ferric chloride (FeCl3)
Solvents: Anhydrous conditions using solvents like dichloromethane or chloroform
Temperature: Controlled temperatures ranging from 0°C to 50°C
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Benzene, ethyl halides, and hydrogen sulfide
Reaction Conditions: High-pressure reactors with temperature control
Purification: Distillation and recrystallization to obtain pure this compound
化学反应分析
Types of Reactions: 2,4-Diethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Converts the thiol group to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed:
Oxidation Products: 2,4-Diethylbenzenesulfonic acid
Reduction Products: 2,4-Diethylbenzenesulfide
Substitution Products: Various substituted benzene derivatives
科学研究应用
2,4-Diethylbenzenethiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 2,4-Diethylbenzenethiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Thiol groups in proteins and enzymes, leading to potential modulation of their activity.
Pathways Involved: Oxidative stress pathways, where the thiol group can undergo redox reactions, affecting cellular redox balance.
相似化合物的比较
2,4-Diethylbenzenethiol can be compared with other similar compounds such as:
2,4-Dimethylbenzenethiol: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
2,4-Diethylphenol: Similar ethyl substitution but with a hydroxyl group instead of a thiol group, resulting in different chemical properties and uses.
属性
CAS 编号 |
672290-93-6 |
|---|---|
分子式 |
C10H14S |
分子量 |
166.29 g/mol |
IUPAC 名称 |
2,4-diethylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
HSSCWQMHHMQPRM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)S)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


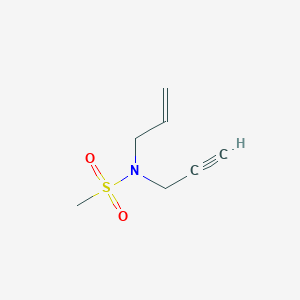
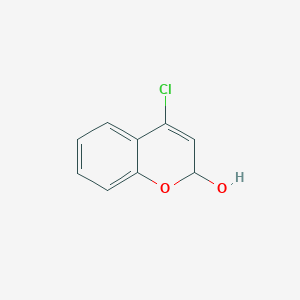
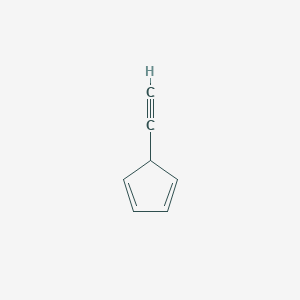
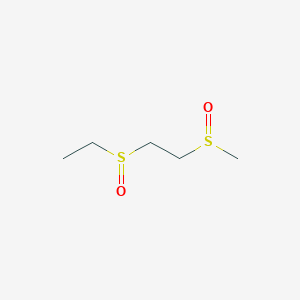
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
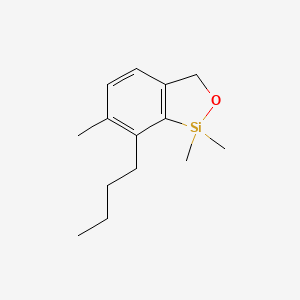
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
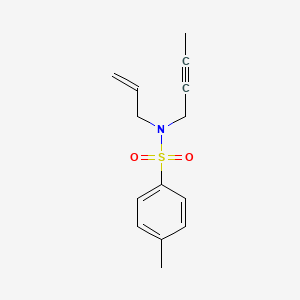
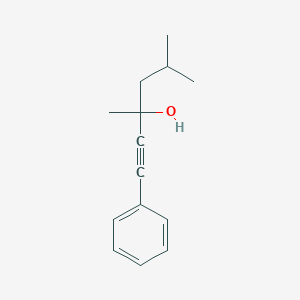
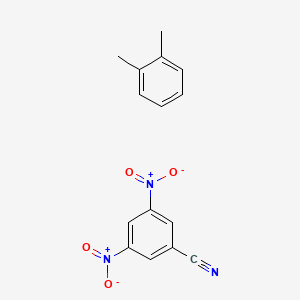

![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
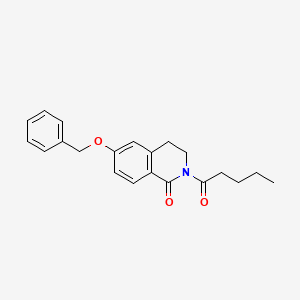
![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
